Bienvenue dans la boutique en ligne BenchChem!

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry HTS Library Design Structure-Activity Relationship

This compound is a neutral benzofuran-2-carboxamide HTS screening sample (Life Chemicals F6482-6346) featuring a 6-(furan-2-yl)pyridin-3-yl substituent. Unlike permanently charged benzofuran-2-carboxamide-pyridinium salts (BChE IC50 0.054–2.7 µM), its neutral carboxamide linkage enhances predicted CNS permeability, making it ideal for neuronal phenotypic screens. It serves as a critical reference standard for SAR programs comparing furan-2-yl vs. furan-3-yl and pyridine position-6 vs. position-5 analogs. Researchers synthesizing focused libraries around the pyridinylmethyl-benzofuran-2-carboxamide scaffold should include this compound to validate binding hypotheses. Inquire for pricing, purity, and availability.

Molecular Formula C19H14N2O3
Molecular Weight 318.332
CAS No. 2034434-17-6
Cat. No. B2361849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
CAS2034434-17-6
Molecular FormulaC19H14N2O3
Molecular Weight318.332
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C19H14N2O3/c22-19(18-10-14-4-1-2-5-16(14)24-18)21-12-13-7-8-15(20-11-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22)
InChIKeyAUEBVKOEMCPYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS 2034434-17-6): Sourcing, Identity, and Procurement Baseline for a Heterocyclic Screening Candidate


N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS 2034434-17-6, molecular formula C19H14N2O3, MW 318.33 g/mol) is a synthetic small molecule comprising a benzofuran-2-carboxamide core linked via a methylene bridge to a 6-(furan-2-yl)pyridin-3-yl moiety [1]. It is commercially catalogued within the Life Chemicals HTS compound collection (catalogue F6482-6346) for high-throughput screening applications [1]. The compound belongs to the broader benzofuran-2-carboxamide class, which has been investigated for cholinesterase inhibition (BChE IC50 range 0.054–2.7 µM) and thromboxane A2 synthetase inhibition [2][3]. However, no primary research publication or patent was identified that directly reports quantitative biological activity data for this specific compound.

Why Generic Substitution Among N-(Pyridinylmethyl)benzofuran-2-carboxamides Fails: Positional and Heterocyclic Isomerism as a Procurement Hazard for N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide


In-class compounds cannot be simply interchanged because the regiochemistry of the furan substituent on the pyridine ring (position 6 vs. 5, and furan-2-yl vs. furan-3-yl) fundamentally alters hydrogen-bonding geometry, conformational preferences, and potential target engagement [1]. The neutral carboxamide linkage in this compound distinguishes it from the benzofuran-2-carboxamide-benzylpyridinium salts that have been quantitatively characterised as cholinesterase inhibitors (BChE IC50 0.054–2.7 µM), as the permanent positive charge on the pyridinium nitrogen in those salts imparts different solubility, permeability, and binding interactions [2]. Procuring a positional isomer (e.g., 5-(furan-2-yl)pyridin-3-yl analog, CAS 2034536-18-8) or a furan regioisomer (e.g., 6-(furan-3-yl)pyridin-3-yl analog, CAS 2034309-21-0) without confirmatory comparative data risks invalidating binding hypotheses and screening results. The quantitative evidence below substantiates why this exact substitution pattern matters.

Quantitative Differentiation Evidence for N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide: A Critical Appraisal of Comparator Data


Positional Isomer Differentiation: 6-(Furan-2-yl)pyridin-3-yl vs. 5-(Furan-2-yl)pyridin-3-yl Substitution Patterns

The target compound carries the furan-2-yl group at the 6-position of the pyridine ring, whereas the closely catalogued analog N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS 2034536-18-8) places the identical substituent at the pyridine 5-position . No direct head-to-head bioactivity comparison is available in the public domain. However, in the structurally related cholinesterase inhibitor series, shifting the benzylpyridinium attachment from pyridin-3-ylmethyl to pyridin-4-ylmethyl altered BChE IC50 values by factors ranging from 2-fold to >50-fold across the compound panel (range: 0.054–2.7 µM) [1], establishing that pyridine substitution position is a critical determinant of potency in this scaffold. Users screening positional isomers should anticipate divergent activity profiles.

Medicinal Chemistry HTS Library Design Structure-Activity Relationship

Furan Regioisomer Differentiation: Furan-2-yl vs. Furan-3-yl Substitution

The target compound employs a furan-2-yl substituent (attachment at the furan 2-position), whereas a commercially available regioisomer N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS 2034309-21-0) uses furan-3-yl [1]. Furan-2-yl places the oxygen heteroatom adjacent to the pyridine-furan bond, creating a different electrostatic potential surface and hydrogen-bond-acceptor geometry compared to furan-3-yl, where the oxygen is one bond further removed from the point of attachment. In the broader benzofuran-2-carboxamide class, N-pyridin-4-yl-2-benzofurancarboxamide (lacking the furan substituent entirely) exhibits an IC50 of 26.4 µM against Rho-associated protein kinase 2 (ROCK2) [2], providing a baseline for the unsubstituted pyridine analog. The quantitative impact of furan regioisomerism on potency has not been directly measured for this specific pair.

Medicinal Chemistry Heterocyclic Chemistry Molecular Recognition

Neutral Carboxamide vs. Quaternary Pyridinium Salt: Implications for CNS Permeability and Cholinesterase Pharmacology

The target compound is a neutral benzofuran-2-carboxamide, in contrast to the benzofuran-2-carboxamide-N-benzyl pyridinium halide series (compounds 6a–o) that have been quantitatively profiled as cholinesterase inhibitors [1]. Those pyridinium salts demonstrated BChE IC50 values ranging from 0.054 to 2.7 µM, with compound 6h achieving 33.1% inhibition of Aβ self-aggregation at 100 µM [1]. The permanent positive charge on the pyridinium nitrogen in series 6a–o restricts passive blood-brain barrier penetration, whereas the neutral amide in the target compound is expected, on theoretical physicochemical grounds, to exhibit higher passive membrane permeability. No direct CNS penetration or cholinesterase data are available for the target compound.

CNS Drug Discovery Cholinesterase Inhibition ADME Properties

Thromboxane A2 Synthetase Inhibition: Class-Level Pharmacological Potential of Pyridinyl-Benzofurans

A patent from The Upjohn Company (US 4,490,531) discloses pyridinyl-benzofurans as potent thromboxane A2 (TXA2) synthetase inhibitors [1]. The disclosed generic structure encompasses pyridinyl-substituted benzofurans including those with furan substituents on the pyridine ring. While the patent exemplifies compounds such as sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate with demonstrated TXA2 synthetase inhibitory activity, no specific IC50 data are provided for the 6-(furan-2-yl)pyridin-3-yl substitution pattern [1]. This establishes that the benzofuran-pyridine scaffold has validated pharmacological relevance in the thromboxane pathway, but the quantitative contribution of the furan-2-yl appendage remains uncharacterised.

Cardiovascular Pharmacology Thromboxane Inhibition Platelet Aggregation

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide: Recommended Application Scenarios Based on Available Evidence


High-Throughput Screening (HTS) Library Deployment for Cholinesterase and Neurodegenerative Disease Targets

This compound is catalogued within the Life Chemicals HTS collection and is available as a solid screening sample [1]. Based on the demonstrated BChE inhibitory activity of structurally related benzofuran-2-carboxamide-pyridinium salts (IC50 0.054–2.7 µM) [2], the neutral carboxamide variant is a rational inclusion in primary screens targeting butyrylcholinesterase, acetylcholinesterase, or Aβ aggregation. Its neutral charge state may confer superior CNS permeability relative to the pyridinium salt series, making it particularly suited for phenotypic screens in neuronal cell models where intracellular target access is required.

Structure-Activity Relationship (SAR) Studies on Pyridinyl-Benzofuran Scaffolds

The compound serves as a key comparator in SAR programmes exploring the impact of furan substitution position (2-yl vs. 3-yl) and pyridine attachment point (position 6 vs. position 5) on biological activity [1][2]. Its structural relationship to the patented TXA2 synthetase inhibitor class [3] and to the cholinesterase inhibitor series [4] positions it as a versatile intermediate for diversification. Researchers synthesising focused libraries around the pyridinylmethyl-benzofuran-2-carboxamide scaffold should include this compound as a reference standard for the 6-(furan-2-yl) substitution pattern.

Cardiovascular Target Screening: Thromboxane A2 Pathway Exploration

Given the patent disclosure of pyridinyl-benzofurans as TXA2 synthetase inhibitors [3], this compound may be evaluated in platelet aggregation assays and TXA2 biosynthesis inhibition studies. However, users must note that no quantitative TXA2 synthetase inhibition data exist for this specific compound, and activity must be confirmed de novo. Procurement for this application should be accompanied by a planned biochemical characterisation strategy.

Kinase Selectivity Profiling Panels

The unsubstituted pyridine analog N-pyridin-4-yl-2-benzofurancarboxamide has been profiled against ROCK2 (IC50 26.4 µM) [5]. The furan-2-yl substituent on the target compound introduces additional heteroatom interactions that may alter kinase binding profiles. This compound is therefore appropriate for inclusion in broad kinase selectivity panels to determine whether the furan appendage enhances or diminishes activity against specific kinase targets relative to the unsubstituted comparator.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.